molecular formula C25H26N4O3S3 B11623849 N,N-dimethyl-4-(4-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

N,N-dimethyl-4-(4-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B11623849
M. Wt: 526.7 g/mol
InChI Key: ZMEOQWYDWNDCNH-HMAPJEAMSA-N
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Description

N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features multiple functional groups, including a thiazolidine ring, a pyrazole ring, and a sulfonamide group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE likely involves multiple steps, each targeting the formation of specific functional groups and rings. Typical synthetic routes may include:

    Formation of the Thiazolidine Ring: This could involve the reaction of a thiol with a carbonyl compound under acidic or basic conditions.

    Formation of the Pyrazole Ring: This might be achieved through the condensation of a hydrazine derivative with a diketone or similar compound.

    Sulfonamide Formation: This step could involve the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperatures and pressures to favor desired products.

    Purification Techniques: Advanced purification methods such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its complex structure and potential biological activity.

    Industry: Use in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE: can be compared with other compounds featuring thiazolidine or pyrazole rings, such as:

Uniqueness

The uniqueness of N,N-DIMETHYL-4-(4-{[(5Z)-3-(2-METHYLPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1-PHENYL-1H-PYRAZOL-3-YL)BENZENE-1-SULFONAMIDE lies in its combination of multiple functional groups and rings, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H26N4O3S3

Molecular Weight

526.7 g/mol

IUPAC Name

N,N-dimethyl-4-[4-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O3S3/c1-17(2)15-28-24(30)22(34-25(28)33)14-19-16-29(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)35(31,32)27(3)4/h5-14,16-17H,15H2,1-4H3/b22-14-

InChI Key

ZMEOQWYDWNDCNH-HMAPJEAMSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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